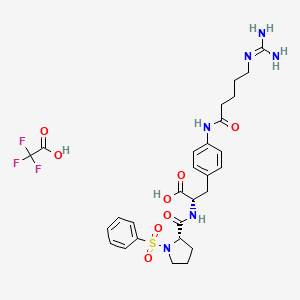

alphavbeta1 integrin-IN-1 (TFA)

Description

BenchChem offers high-quality alphavbeta1 integrin-IN-1 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alphavbeta1 integrin-IN-1 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S.C2HF3O2/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29);(H,6,7)/t21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNOWZNCFZXPEX-VROPFNGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F3N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Compound C8 alphavbeta1 integrin inhibitor structure activity relationship

Compound C8 as a Selective Integrin Inhibitor: Structure-Activity Relationship and Antifibrotic Efficacy

Executive Summary

Integrins are heterodimeric transmembrane receptors that serve as critical mechanotransducers between the cell and the extracellular matrix (ECM). Among the integrin family,

Compound C8 (also known as

Mechanistic Rationale: Integrin-Mediated TGF- Activation

Tissue fibrosis is characterized by the pathological deposition of ECM proteins, a process fundamentally driven by active TGF-

The

Compound C8 acts as a competitive antagonist. By occupying the RGD-binding pocket of the

Diagram 1: The mechanism by which Compound C8 inhibits αvβ1 integrin-mediated TGF-β activation.

Structure-Activity Relationship (SAR) of Compound C8

Compound C8 is built upon an N-arylsulfonyl-L-proline scaffold. A comprehensive SAR study by Jo et al. (2016) systematically evaluated how modifications to this core structure influence both absolute potency against

Causality Behind Structural Modifications

-

Phenyl Ring (Sulfonyl Moiety): The

integrin possesses a tightly constrained hydrophobic binding pocket. The SAR data revealed that introducing steric bulk (e.g., 2- or 4-substitutions) on the phenyl ring of the N-phenylsulfonyl moiety significantly reduced inhibitory activity[5]. This contrasts with the -

Proline Ring Size: The spatial trajectory of the molecule's basic tail relative to its acidic core is critical for mimicking the native RGD sequence. Contracting the central ring to an azetidine dramatically decreased potency[5]. Conversely, expanding it to an L-homoproline maintained excellent potency and retained strict selectivity over other RGD integrins[4][5].

-

RGD-Mimetic Basic Groups: The natural RGD motif relies on the highly basic guanidine group of Arginine to form electrostatic interactions with aspartic acid residues in the integrin

-subunit. Substituting the basic terminus of C8 with 2-aminopyridine or cyclic guanidine analogues yielded compounds with equivalent potency, proving these groups are highly effective bioisosteres[4]. -

Linker Rigidity: Introducing a rigid phenyl linker (e.g., a 3-substituted benzamide) between the core and the basic group pre-organizes the molecule into its active conformation. While this entropic advantage increased absolute potency, it forced a generalized pharmacophore that diminished selectivity against other

integrins[4][5].

Table 1: SAR Summary of the N-Arylsulfonyl-L-proline Scaffold

| Modification Region | Structural Change | Impact on | Impact on Selectivity (vs other RGD integrins) |

| Phenyl Ring | 2- or 4- substitution | Significant decrease in potency | N/A (Loss of primary activity) |

| Proline Ring | Azetidine substitution | Dramatic decrease in potency | N/A (Loss of primary activity) |

| Proline Ring | L-homoproline substitution | Maintained excellent potency | Retained good selectivity |

| Basic Group | 2-aminopyridine / cyclic guanidine | Maintained high potency | Maintained selectivity |

| Linker | Rigid phenyl linker (3-substituted benzamide) | Increased potency | Diminished selectivity |

Data synthesized from Jo et al., ACS Med Chem Lett. (2016)[4][5].

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity, the evaluation of Compound C8 relies on a tiered, self-validating workflow. The in vitro assays confirm target engagement, while the in vivo models validate the phenotypic outcome of that engagement.

Protocol 1: In Vitro Cell Adhesion Assay (Potency & Selectivity)

This assay measures the compound's ability to prevent integrin-mediated cellular adhesion to specific ECM ligands[3].

-

Causality & Validation: By utilizing CHO cells (which lack native interfering integrins) specifically expressing

, and coating the assay plates with fibronectin, the system isolates the specific integrin-ligand interaction. If C8 successfully blocks the receptor, the cells will wash away, providing a directly proportional optical readout.

Step-by-Step Methodology:

-

Plate Preparation: Coat 96-well microtiter plates with human fibronectin (1 µg/mL) overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites using 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Compound Pre-incubation: Harvest CHO cells expressing

. Pre-incubate the cells ( -

Adhesion Phase: Transfer the cell-compound mixture to the fibronectin-coated wells and incubate for exactly 60 minutes at 37°C[3].

-

Washing: Rigorously wash the wells 3 times with PBS to remove all non-adherent cells.

-

Quantification: Fix and stain the remaining adherent cells with a 0.1% crystal violet solution. Solubilize the incorporated dye using 10% acetic acid and measure the optical absorbance at 595 nm. Calculate the IC

using non-linear regression[3].

Protocol 2: In Vivo Assessment of Antifibrotic Efficacy

To validate the physiological relevance of the in vitro data, C8 is evaluated in bleomycin-induced pulmonary fibrosis or CCl

-

Causality & Validation: The primary readout is the reduction of phosphorylated Smad3 (p-Smad3). Because Smad3 phosphorylation is the direct downstream consequence of TGF-

receptor activation, a reduction in p-Smad3 confirms that the in vivo mechanism of action is indeed the blockade of TGF-

Step-by-Step Methodology:

-

Induction: Administer bleomycin intratracheally (or CCl

intraperitoneally) to wild-type mice to induce tissue injury and subsequent fibrogenesis. -

Dosing: Administer Compound C8 systemically (via osmotic minipump or daily IP injection) starting either concurrently with injury (prophylactic) or post-injury (therapeutic)[1].

-

Tissue Harvest: Euthanize the animals at the study endpoint (e.g., day 21 for bleomycin) and harvest the target organs.

-

Biomarker Analysis: Homogenize the tissue. Quantify total collagen deposition using a hydroxyproline assay. Perform Western blotting on the lysates to measure the ratio of p-Smad3 to total Smad3[1][6].

Diagram 2: Experimental workflow for validating the SAR and efficacy of αvβ1 integrin inhibitors.

Conclusion

Compound C8 represents a critical pharmacological tool for decoupling mechanical tissue stiffness from biochemical TGF-

References

-

National Institutes of Health (NIH). "αvβ1 integrin as a novel therapeutic target for tissue fibrosis". ncbi.nlm.nih.gov.[Link]

-

Nottingham ePrints. "Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis". nottingham.ac.uk.[Link]

-

Reed, N. I., Tang, Y. Z., McIntosh, J., et al. "Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors". ACS Medicinal Chemistry Letters.[Link]

Sources

selective small molecule inhibitors for alpha v beta 1 integrin

Targeting the Hybrid: A Technical Guide to Selective Small Molecule Inhibitors of Integrin

Executive Summary

The

The core technical challenge is selectivity .

This guide outlines the structural logic for designing selective small molecules (such as the novel Azabenzimidazolone 25 and Compound C8 ), details the specific experimental protocols required to validate them, and provides a roadmap for their application in blocking TGF-

The Biological Imperative: Why ?

While

-

Mechanism:

binds to the RGD motif on LAP. Through cytoskeletal force transmission (via talin/actin), it physically distorts the latent complex, releasing active TGF- -

The Niche: Unlike

(epithelial),

Pathway Visualization: TGF- Activation

The following diagram illustrates the mechanical activation of TGF-

Caption: Mechanical activation of latent TGF-β by αvβ1 integrin and the interception point for small molecule inhibitors.

Medicinal Chemistry: Solving the Selectivity Paradox

Designing for

Key Structural Strategies

-

Non-RGD Scaffolds: Move away from simple carboxylic acid/guanidine mimics. Recent successes (e.g., Takeda's Compound 25 ) utilize azabenzimidazolone cores. These rigid scaffolds lock the molecule into a conformation that fits the specific "hybrid" interface of

and -

Exploiting the

Specificity Loop: The -

Cation Dependency:

binding is highly dependent on

Leading Small Molecules

| Compound | Mechanism | Selectivity Profile | Status |

| Compound C8 | Competitive Antagonist | High vs. | Preclinical (Fibrosis) |

| Azabenzimidazolone 25 | Non-RGD Binder | High affinity ( | Tool Compound |

| PLN-78146 | Selective Inhibitor | Optimized for CAFs | Preclinical (Oncology) |

| Bexotegrast (PLN-74809) | Dual | Dual inhibition | Phase 2 (IPF) |

Experimental Validation Protocols

As a Senior Scientist, I cannot stress this enough: Integrin assays are artifact-prone. The activation state of the integrin determines the result. You must control the divalent cation environment rigorously.

Protocol A: High-Stringency Solid-Phase Binding Assay

Purpose: To determine biochemical potency (

Reagents:

-

Target: Recombinant human

(extracellular domain). -

Counter-screens:

. -

Ligand: Biotinylated Fibronectin (fragment FN7-10) or LAP-TGF-

. -

Buffer (Critical): TBST+++ (25 mM Tris pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM

, 1 mM

Workflow:

-

Coating: Coat 96-well high-binding plates with anti-

antibody (capture strategy is preferred over direct coating to preserve conformation) at 2 µg/mL overnight at 4°C. -

Blocking: Block with 3% BSA in TBST for 2 hours.

-

Capture: Incubate with recombinant

(1 µg/mL) for 1 hour. Wash 3x. -

Competition: Add serial dilutions of the Small Molecule Inhibitor mixed with Biotin-Ligand (at

concentration, typically 1-5 nM) in TBST+++. Incubate 1 hour at RT. -

Detection: Add Streptavidin-HRP (1:5000) for 30 mins. Wash 5x.

-

Readout: Add TMB substrate, stop with

, read OD450.

Self-Validation Step: Include a pan-integrin inhibitor (e.g., Cilengitide) as a positive control. If Cilengitide does not inhibit, your integrin is likely inactive/denatured.

Protocol B: Cell-Based Adhesion Assay (Functional)

Purpose: To verify the inhibitor works in a physiological membrane environment.

Cell Selection:

-

Positive Line: Activated Hepatic Stellate Cells (LX-2) or specific Kidney Fibroblasts expressing

. -

Negative Control:

-null cells or cells expressing only

Workflow:

-

Substrate Prep: Coat plates with Fibronectin (or LAP) at 5 µg/mL. Block with 1% BSA.

-

Cell Prep: Harvest cells using mild detachment (Accutase, not Trypsin, which digests integrins). Resuspend in adhesion buffer (HBSS + 1 mM

+ 0.5% BSA). -

Inhibitor Treatment: Pre-incubate cells with the inhibitor for 20 mins at 37°C.

-

Adhesion: Seed 50,000 cells/well. Incubate for 30-45 mins at 37°C. Do not over-incubate, or focal adhesions will mature and become resistant to inhibition.

-

Wash: Gently wash away non-adherent cells (automated washer or careful pipetting).

-

Quantification: Fix with 4% PFA, stain with Crystal Violet, solubilize, and read OD590.

Screening Workflow Visualization

The following diagram outlines the logical cascade to filter a library down to a selective

Caption: Hierarchical screening cascade designed to eliminate promiscuous RGD-binders early.

References

-

Design and Discovery of a Potent and Selective Inhibitor of Integrin

Journal of Medicinal Chemistry (2024) Describes "Compound 25" and the structural basis for non-RGD selectivity. [Link][2] -

integrin is a novel therapeutic target for tissue fibrosis

American Journal of Pathology (2015)

Foundational paper establishing the role of

-

Integrin

drives the adhesion of cancer associated fibroblasts to latent TGF-β Journal for ImmunoTherapy of Cancer (2023) Details the role of -

Dual antagonists of

/

biological targets of alphavbeta1 integrin-IN-1 in myofibroblasts

Targeting the Hidden Driver: A Technical Guide to Integrin-IN-1 in Myofibroblast Regulation

Executive Summary: The Precision Shift

In the landscape of fibrosis research, pan-

This guide details the biological targets and mechanism of action of this highly selective small-molecule inhibitor. Unlike its predecessors, IN-1 selectively targets the

Molecular Profile & Selectivity

Integrin-IN-1Chemical Identity

-

Common Name:

Integrin-IN-1 (Compound C8) -

Molecular Class: N-arylsulfonyl-L-proline scaffold[4]

-

Mechanism: Competitive Antagonist (RGD-binding pocket)

Quantitative Potency Data

The following table summarizes the inhibitory concentration (IC

| Target Integrin | Assay Type | IC | Selectivity Ratio (vs |

| Solid-Phase Binding (Fibronectin) | 0.63 | 1.0 | |

| Solid-Phase Binding | > 10,000 | > 15,000 | |

| Solid-Phase Binding | > 10,000 | > 15,000 | |

| Solid-Phase Binding | > 10,000 | > 15,000 | |

| Solid-Phase Binding | > 10,000 | > 15,000 | |

| Platelet Aggregation | > 10,000 | > 15,000 |

Data Source: Reed et al., ACS Med.[4] Chem. Lett. 2016 [1]

Biological Targets & Mechanism of Action[5][6]

To effectively deploy

Primary Target: The Heterodimer

The inhibitor binds to the RGD-binding cleft formed by the

The Ligand Target: Latency-Associated Peptide (LAP)

The physiological relevance of blocking

-

Mechanism: Myofibroblasts exert traction force on the Extra Cellular Matrix (ECM).

-

Interaction:

binds the RGD motif on LAP. -

Outcome: The force induces a conformational change in LAP, releasing active TGF-

without proteolytic cleavage. IN-1 acts as a "molecular wedge," preventing this engagement.

Downstream Effectors (The Readouts)

Inhibition of the primary target results in the suppression of specific downstream biological nodes:

-

p-Smad2/3: The immediate nuclear effectors of TGF-

signaling. -

YAP/TAZ: Mechanosensitive transcription factors often co-regulated by integrin tension.

-

Pro-fibrotic Gene Program: Specifically COL1A1 (Collagen I) and ACTA2 (

-SMA).

Mechanistic Pathway Visualization

Caption: Blockade of the

Validated Experimental Protocols

Protocol A: Solid-Phase Competitive Binding Assay

Purpose: To verify the affinity of IN-1 for

Materials:

-

Purified human

integrin (R&D Systems or equivalent). -

Ligand: Biotinylated Fibronectin fragment (FN7-10) or Vitronectin.

-

Detection: Streptavidin-HRP.

Workflow:

-

Coat: Incubate 96-well microtiter plates with purified

(1 -

Block: Wash and block with 1% BSA in TBS for 1 hour.

-

Compete: Add serial dilutions of

Integrin-IN-1 (0.01 nM to 10 -

Incubate: 3 hours at room temperature.

-

Detect: Wash 3x. Add Streptavidin-HRP (1:2000) for 1 hour. Develop with TMB substrate.

-

Analysis: Plot OD

vs. Log[Inhibitor]. Calculate IC-

Validation Criteria: IC

must fall within 0.5 – 2.0 nM range.

-

Protocol B: TMLC/Myofibroblast Co-Culture (TGF- Activation)

Purpose: To measure the functional inhibition of biological TGF-

Concept: Transformed Mink Lung Cells (TMLC) stably expressing a PAI-1 promoter-driven Luciferase reporter are co-cultured with myofibroblasts. The myofibroblasts activate latent TGF-

Workflow:

-

Myofibroblast Seeding: Seed primary lung or liver fibroblasts (15,000 cells/well) in a 96-well plate. Allow attachment (4-6 hours).

-

Differentiation (Optional): Treat with exogenous TGF-

1 (2 ng/mL) for 24h to induce myofibroblast phenotype, then wash 3x rigorously to remove exogenous cytokine. -

Co-Culture: Add TMLC reporter cells (15,000 cells/well) on top of the myofibroblast monolayer.

-

Treatment: Treat co-culture with

Integrin-IN-1 (10 nM, 100 nM, 1 -

Incubate: 16–24 hours at 37°C.

-

Readout: Lyse cells and measure Luciferase activity.

-

Interpretation: A reduction in luminescence indicates blockade of integrin-mediated TGF-

activation.-

Note: Use a pan-TGF-

neutralizing antibody (clone 1D11) as a positive control for 100% inhibition.

-

Critical Application Notes

-

Solubility & Handling:

-

IN-1 is hydrophobic. Prepare stock solutions in DMSO (10 mM).

-

Aqueous working solutions should be prepared immediately before use to avoid precipitation.

-

Store stocks at -80°C; avoid repeated freeze-thaw cycles.

-

-

Differentiation from

:-

In lung fibrosis (IPF),

is epithelial, while -

Use IN-1 in combination with specific markers (e.g., PDGFR

for myofibroblasts vs. E-Cadherin for epithelium) to dissect cell-type specific contributions in complex tissue explants [2].

-

-

In Vivo Dosing:

-

For murine models (Bleomycin/CCl4), IN-1 (C8) has been validated via implanted osmotic minipumps due to short half-life.

-

Recommended Dose: 10-50 mg/kg/day via continuous infusion [1].

-

References

-

Reed, N. I., Jo, H., Chen, C., Tsujino, K., Arnold, T. D., DeGrado, W. F., & Sheppard, D. (2016).

Integrin Inhibitors.[4] ACS Medicinal Chemistry Letters, 7(10), 902–907. [Link] -

Henderson, N. C., Arnold, T. D., Katamura, Y., Giacomini, M. M., Rodriguez, J. D., McCarty, J. H., ... & Sheppard, D. (2013). Targeting of

integrin identifies a core molecular pathway that regulates fibrosis in several organs. Nature Medicine, 19(12), 1617-1624. [Link] -

Hinz, B. (2015). The extracellular matrix and transforming growth factor-β1: Tale of a strained relationship. Matrix Biology, 47, 54-65. [Link]

-

Gerber, E. E., Gallo, E. M., Fontana, S. C., Davis, E. C., Wigley, F. M., Huso, D. L., & Dietz, H. C. (2013). Integrin-modulating therapy prevents fibrosis and autoimmunity in mouse models of scleroderma.[5] Nature, 503(7474), 126-130. [Link]

Sources

- 1. (S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid | C26H34N6O6S | CID 117978172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molnova.com [molnova.com]

- 5. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]

alphavbeta1 integrin-IN-1 binding affinity to RGD sequence

Unlocking Antifibrotic Efficacy: A Technical Guide on Integrin-IN-1 Binding Affinity to the RGD Sequence

Executive Summary

Integrins are heterodimeric transmembrane receptors crucial for cell-extracellular matrix (ECM) interactions. Among them, the

This whitepaper provides an in-depth mechanistic analysis of

Structural Biology of the -RGD Interaction

Integrin

Causality in Disease: In fibrotic tissues, fibroblasts overexpress

Mechanism of C8 disrupting the αvβ1-RGD axis to prevent TGF-β1-driven fibrogenesis.

Pharmacological Profile of Integrin-IN-1 (Compound C8)

Compound C8 (CAS: 1689540-62-2) is a synthetic, non-peptide molecule designed to act as a highly optimized structural mimic of the RGD sequence .

-

Mechanism of Action: It competitively occupies the RGD-binding pocket of the

heterodimer. By inserting its basic moiety (mimicking Arginine) into the -

Therapeutic Rationale: Unlike pan-

inhibitors which can cause severe on-target toxicities (e.g., paradoxical immune activation via

Quantitative Data: Binding Affinity and Selectivity

The following table summarizes the binding affinity profile of

| Integrin Heterodimer | Primary Native Ligand (RGD-containing) | Compound C8 IC | Fold Selectivity (vs Target) |

| LAP-TGF- | 0.63 | 1.0x (Primary Target) | |

| Vitronectin | > 100 | > 150x | |

| Vitronectin | > 200 | > 300x | |

| LAP-TGF- | > 50 | > 80x | |

| LAP-TGF- | > 500 | > 800x | |

| Fibronectin | > 1000 | > 1500x |

(Data synthesized from competitive binding assays )

Experimental Protocols: Validating Binding Affinity

As a Senior Application Scientist, I emphasize that validating the

Field-Proven Insight: The Causality of Cation Selection

Why do we use

Protocol: Solid-Phase Receptor Assay (SPRA) for

Step-by-Step Methodology:

-

Plate Coating: Coat 96-well Maxisorp plates with 100

L/well of recombinant human LAP (1 -

Blocking: Wash plates 3x with Wash Buffer (TBS + 0.05% Tween-20). Block with 200

L/well of 5% BSA in TBS for 2 hours at room temperature. Causality: This prevents non-specific protein binding which would artificially inflate the baseline signal. -

Compound Preparation: Serially dilute

integrin-IN-1 (Compound C8) in Assay Buffer (TBS, 1 mM -

Competitive Incubation: Pre-incubate 50

L of the diluted compound with 50 -

Receptor Binding: Transfer the compound-integrin mixture to the LAP-coated plate. Incubate for exactly 2 hours at room temperature.

-

Detection: Wash 3x. Add a biotinylated anti-

detection antibody (1:1000), incubate for 1 hour. Wash 3x, then add Streptavidin-HRP for 30 minutes. -

Quantification: Develop with TMB substrate, stop with 1M

, and read absorbance at 450 nm. Calculate

Self-Validating Control System: A robust SPRA must be self-validating. Always include a parallel control well containing 10 mM EDTA instead of the compound. EDTA chelates the necessary divalent cations, completely abolishing RGD-dependent integrin binding. If your EDTA well yields a high signal, your blocking step has failed, and the assay is measuring non-specific protein adsorption rather than true receptor-ligand affinity.

Step-by-step SPRA workflow for validating αvβ1 integrin-IN-1 binding affinity.

References

-

PubChem. "(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid (Compound 117978172)". Source: nih.gov. URL: [Link]

Methodological & Application

protocol for in vivo administration of alphavbeta1 integrin-IN-1 mouse model

An Application Note and Protocol for the In Vivo Administration of αvβ1 Integrin-IN-1 in Mouse Models

Authored by Gemini, Senior Application Scientist

Abstract

Integrin αvβ1 has emerged as a critical mediator in the pathogenesis of fibrotic diseases, primarily through its role in activating the potent pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[1][2] This has positioned αvβ1 as a promising therapeutic target. Alphavbeta1 integrin-IN-1, also known as Compound 8 (c8), is a potent and highly selective small-molecule inhibitor of this integrin, demonstrating significant anti-fibrotic effects in preclinical models.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo administration of alphavbeta1 integrin-IN-1 in mouse models of disease. We delve into the mechanistic rationale, detailed protocol for formulation and administration, and critical considerations for ensuring experimental success and data integrity, grounded in established scientific principles and animal welfare standards.

Scientific Foundation: The Role of αvβ1 Integrin in Fibrosis

Integrins are heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular signaling.[4][5] The αv subfamily of integrins is particularly implicated in tissue fibrosis.[6] A key mechanism involves the activation of latent TGF-β. TGF-β is secreted as a latent complex, non-covalently associated with its Latency-Associated Peptide (LAP). This complex is sequestered in the ECM. Several αv integrins, including αvβ1, can bind to an Arginine-Glycine-Aspartate (RGD) motif within the LAP.[7] Activated fibroblasts, which highly express αvβ1, exert contractile forces on the ECM. This tension, transmitted through the αvβ1 integrin, induces a conformational change in the latent TGF-β complex, releasing the active TGF-β cytokine.[1][8]

Once activated, TGF-β binds to its receptors on the cell surface, initiating downstream signaling cascades that are central to fibrosis. This includes the canonical SMAD pathway and non-canonical pathways involving ERK1/2.[9] These signals drive the differentiation of fibroblasts into myofibroblasts, which are the primary producers of collagen and other ECM components, leading to the progressive scarring and tissue stiffening characteristic of fibrosis.[8] Alphavbeta1 integrin-IN-1 directly blocks the binding of αvβ1 to the LAP, thereby preventing TGF-β activation and interrupting this core fibrotic process.[1][10]

Caption: αvβ1 Integrin Signaling Pathway in Fibrosis.

Properties of alphavbeta1 integrin-IN-1 (Compound c8)

Alphavbeta1 integrin-IN-1 is a synthetic small molecule designed for high potency and selectivity. Understanding its properties is crucial for designing effective in vivo experiments.

| Property | Value | Source |

| Target | αvβ1 Integrin | [3] |

| IC₅₀ | 0.63 nM | [3] |

| Mechanism | Competitive inhibitor of ligand binding | [1] |

| Key Application | Anti-fibrotic agent | [1][10] |

| Solubility | Poorly soluble in water (hydrophobic) | Inferred from small molecule structure |

In Vivo Administration Protocol

This protocol provides a comprehensive guide for the preparation and administration of alphavbeta1 integrin-IN-1 in mouse models. The exact parameters, including dose and administration route, should be optimized for the specific disease model and experimental endpoint.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.[11] Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and follow reporting standards such as the ARRIVE guidelines to ensure transparency and reproducibility.[12][13]

Formulation of a Hydrophobic Inhibitor

Due to its hydrophobic nature, alphavbeta1 integrin-IN-1 requires a specific formulation to ensure its solubility and bioavailability for in vivo administration.[14] The use of non-pharmaceutical-grade substances must be scientifically justified and approved by the IACUC.[15]

Objective: To prepare a stable and homogenous vehicle for the systemic delivery of alphavbeta1 integrin-IN-1. A common approach for hydrophobic compounds is a formulation containing a surfactant and/or co-solvent.

Example Formulation Components:

| Component | Example | Purpose |

| Vehicle | Corn Oil, Sesame Oil | Primary solvent for hydrophobic drug |

| Surfactant | Tween 80, Cremophor EL | Increases solubility and prevents precipitation |

| Co-solvent | Ethanol, DMSO | Aids in initial dissolution of the compound |

Step-by-Step Formulation Protocol:

-

Preparation of Stock Solution (if necessary): Weigh the required amount of alphavbeta1 integrin-IN-1 powder. Dissolve it in a minimal amount of a suitable co-solvent (e.g., 100% Ethanol or DMSO) by vortexing or brief sonication until fully dissolved. Note: The final concentration of DMSO or ethanol in the administered dose should be kept to a minimum to avoid toxicity.

-

Vehicle Preparation: In a separate sterile tube, prepare the final vehicle. For example, a 10% Tween 80 in sterile saline solution or a mixture of Cremophor EL and Ethanol (1:1 ratio).

-

Final Formulation: Slowly add the drug stock solution from Step 1 to the vehicle from Step 2 while vortexing continuously. This dropwise addition is critical to prevent the drug from precipitating out of solution.

-

Final Volume Adjustment: If necessary, add additional vehicle (e.g., sterile saline or corn oil) to reach the final desired concentration.

-

Quality Control: Visually inspect the final formulation. It should be a clear, homogenous solution or a stable, uniform suspension. If precipitation occurs, the formulation must be optimized (e.g., by adjusting the ratio of co-solvents and surfactants).[16]

-

Storage: It is highly recommended to prepare the formulation fresh on the day of use.[3]

Administration Route and Dosage

The optimal route and dose will depend on the target organ, the desired pharmacokinetic profile, and the specific mouse model.[5]

-

Oral Gavage (PO): Suitable for compounds with good oral bioavailability. Requires careful technique to avoid injury.

-

Intraperitoneal (IP) Injection: Common for systemic delivery. Allows for rapid absorption.

-

Subcutaneous (SC) Injection: Provides slower, more sustained release compared to IP.

-

Continuous Infusion (e.g., via Alzet osmotic pump): Ideal for maintaining steady-state plasma concentrations of the inhibitor, which can be critical for efficacy in chronic disease models.[1]

Dosage Determination: A dose-response study is essential to determine the optimal therapeutic dose that maximizes efficacy while minimizing toxicity. Doses used for other small molecule integrin inhibitors in mice have ranged from 25 to 200 mg/kg.[17]

Recommended Administration Volumes in Mice:

| Route | Maximum Volume | Source |

| Oral (PO) | 10 mL/kg | [18] |

| Intraperitoneal (IP) | 10 mL/kg | [18] |

| Subcutaneous (SC) | 5 mL/kg | [18] |

| Intramuscular (IM) | 0.05 mL/kg per site | [18] |

| Intravenous (IV) Bolus | 5 mL/kg | [18] |

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using alphavbeta1 integrin-IN-1 in a fibrosis model.

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Troubleshooting and Key Considerations

-

Poor Bioavailability: If the compound shows low efficacy, consider reformulating to enhance solubility or switching to a different administration route (e.g., from IP to continuous SC infusion) to improve exposure.[5]

-

Toxicity: Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy). If observed, consider reducing the dose or frequency of administration. The vehicle itself (e.g., DMSO, Cremophor) can also cause adverse effects and should be administered to a control group.

-

Compound Stability: Ensure the inhibitor is stable in the chosen formulation for the duration of the experiment. Fresh preparations are always preferable.

-

Target Engagement: To validate the protocol, it is advisable to measure target engagement. This can be done by assessing the levels of downstream markers of TGF-β signaling (e.g., phosphorylated SMAD2/3) in the target tissue.

By following this detailed guide, researchers can confidently design and execute in vivo studies to evaluate the therapeutic potential of alphavbeta1 integrin-IN-1, contributing to the development of novel anti-fibrotic therapies.

References

-

Henderson, N. C., et al. (2013). The αvβ1 integrin plays a critical in vivo role in tissue fibrosis. Science Translational Medicine. [Link]

-

Song, J. Y., & Kim, S. G. (2016). αvβ1 integrin as a novel therapeutic target for tissue fibrosis. Annals of Translational Medicine. [Link]

-

Lu, M., et al. (2021). Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells. Biochemical Journal. [Link]

-

Lu, M., et al. (2021). Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells. Portland Press. [Link]

-

Song, J. Y., & Kim, S. G. (2016). αvβ1 integrin as a novel therapeutic target for tissue fibrosis. Annals of Translational Medicine. [Link]

-

Leask, A. (2014). Activation of latent TGFβ by αvβ1 integrin: of potential importance in myofibroblast activation in fibrosis. Fibrogenesis & Tissue Repair. [Link]

-

de-la-Fuente, H., & Lagares, D. (2016). Recent progress on targeting the αvβ1 integrin for the treatment of tissue fibrosis. Expert Opinion on Therapeutic Targets. [Link]

-

Chang, Y., et al. (2017). Pharmacologic blockade of αvβ1 integrin ameliorates renal failure and fibrosis in Vivo. Washington University School of Medicine. [Link]

-

Miyazaki, Y., et al. (2017). Evaluation of α2-Integrin Expression as a Biomarker for Tumor Growth Inhibition for the Investigational Integrin Inhibitor E7820 in Preclinical and Clinical Studies. The AAPS Journal. [Link]

-

IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. University of California, Santa Barbara Office of Research. [Link]

-

Slack, R. J., et al. (2021). Emerging therapeutic opportunities for integrin inhibitors. Nature Reviews Drug Discovery. [Link]

-

Rosario, M., et al. (2021). Modeling relationship of pharmacokinetics, in vitro potency, and α4β7 receptor occupancy with intestinal cell trafficking in a gut-homing mouse model of IBD with MORF-057. The Journal of Immunology. [Link]

-

IG035: Guideline on Administration of Substances to Laboratory Animals. Michigan State University IACUC. [Link]

-

Jasinski, D. L., et al. (2018). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Molecular Pharmaceutics. [Link]

-

IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols. The University of Maryland, Baltimore. [Link]

-

Preparation, in vitro and in vivo characterization of hydrophobic patches of a highly water soluble drug for prolonged plasma half life: Effect of permeation enhancers. ResearchGate. [Link]

-

Al-Adhami, M., & Abbas, A. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. [Link]

-

Pharmacological and Clinical Importance of Integrin Antagonists in Treatment of Cancer. IntechOpen. [Link]

-

Chaudhari, G., et al. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. [Link]

-

Animal Use and Welfare. European Federation of Pharmaceutical Industries and Associations. [Link]

-

Kilkenny, C., et al. (2010). Guidelines for reporting experiments involving animals: the ARRIVE guidelines. British Journal of Pharmacology. [Link]

Sources

- 1. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Activation of latent TGFβ by αvβ1 integrin: of potential importance in myofibroblast activation in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. research.ucsb.edu [research.ucsb.edu]

- 12. Animal Use and Welfare [efpia.eu]

- 13. Guidelines for reporting experiments involving animals: the ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. umaryland.edu [umaryland.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of α2-Integrin Expression as a Biomarker for Tumor Growth Inhibition for the Investigational Integrin Inhibitor E7820 in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]

calculating IC50 of Compound C8 in cell adhesion assays

Application Note: Precise Determination of IC50 for Compound C8 (αvβ1 Integrin Antagonist) in Cell Adhesion Assays

Introduction & Mechanistic Rationale

Compound C8 is a potent, selective small-molecule antagonist of the integrin αvβ1 , a receptor critical for tissue fibrosis and the activation of latent TGF-β.[1] Unlike pan-integrin inhibitors, C8 specifically targets the ligand-binding pocket of αvβ1, preventing its interaction with Extracellular Matrix (ECM) ligands such as Fibronectin and Latency-Associated Peptide (LAP).

Accurate IC50 determination for adhesion inhibitors differs fundamentally from proliferation assays. The readout must quantify physical attachment within a short temporal window (30–60 minutes), occurring before cell spreading or division. This protocol details a robust, self-validating workflow to calculate the IC50 of Compound C8, ensuring high Z'-factor scores and reproducible pharmacological data.

Mechanism of Action (MOA)

The following diagram illustrates the competitive inhibition mechanism utilized by Compound C8.

Figure 1: Mechanism of Action.[1] Compound C8 competitively binds to the αvβ1 headpiece, sterically hindering ECM ligand engagement and preventing focal adhesion formation.

Experimental Design Strategy

To ensure scientific integrity (E-E-A-T), this protocol avoids common pitfalls such as "ligand overdose" (coating too much matrix protein, which shifts IC50 values) and "viability confounding" (incubating too long).

-

Assay Format: Solid-phase cell adhesion assay (96-well).

-

Detection Method: Calcein AM (Fluorometric). Rationale: Superior sensitivity over crystal violet; measures only metabolically active adherent cells.

-

Cell Model: Human lung fibroblasts (e.g., WI-38 or MRC-5) or αvβ1-overexpressing CHO cells.

-

Controls:

-

Max Signal (High Control): Cells + DMSO (on Fibronectin).

-

Min Signal (Low Control): Cells + DMSO (on BSA-blocked wells).

-

Reference Inhibitor: Anti-αvβ1 antibody or Pan-RGD peptide.

-

Materials & Reagents

| Component | Specification | Critical Note |

| Compound C8 | >98% Purity | Dissolve in 100% DMSO to 10 mM stock. Store -80°C. |

| Ligand | Human Fibronectin (hFN) | Use at sub-saturating conc. (e.g., 5-10 µg/mL). |

| Blocking Buffer | 1% BSA in PBS (w/v) | Heat-inactivated BSA prevents non-specific binding. |

| Cell Label | Calcein AM | Non-fluorescent until cleaved by intracellular esterases. |

| Basal Media | Serum-Free DMEM | Serum contains vitronectin/fibronectin which interferes. |

| Wash Buffer | PBS with Ca2+/Mg2+ | Divalent cations are essential for integrin function. |

Step-by-Step Protocol

Phase 1: Plate Preparation (Day 0)

-

Coating: Dilute Fibronectin to 5 µg/mL in PBS. Add 50 µL/well to a 96-well high-binding plate (e.g., Corning Costar).

-

Control Wells: Coat columns 1 and 12 with 1% BSA only (Background).

-

-

Incubation: Incubate overnight at 4°C.

-

Blocking: Aspirate wells and add 150 µL 1% BSA/PBS to all wells. Incubate 1 hour at Room Temperature (RT).

-

Wash: Wash wells 2x with PBS. Leave dry for immediate use.

Phase 2: Compound Preparation

-

Serial Dilution: Prepare a 3-fold serial dilution of Compound C8 in 100% DMSO (10 points).

-

Top Concentration: Start at 10 µM (final assay conc).

-

Range: 10 µM down to ~0.5 nM.

-

-

Intermediate Dilution: Dilute 1:100 into Serum-Free Media (SFM) to create 2x working solutions (2% DMSO). Final assay DMSO will be 1%.

Phase 3: Cell Treatment & Adhesion (Day 1)

-

Harvest: Detach cells using Accutase (gentler than Trypsin; preserves surface integrins).

-

Resuspend: Wash cells in SFM and resuspend at 2.0 x 10⁵ cells/mL .

-

Pre-incubation (Critical):

-

Mix 100 µL of cell suspension with 100 µL of 2x Compound C8 in a separate "mixing plate" or tube.

-

Incubate for 20 minutes at 37°C in suspension.

-

Why? Allows C8 to bind integrins before they encounter the fibronectin surface.

-

-

Seeding: Transfer 100 µL of the Cell+Compound mix to the Fibronectin-coated assay plate.

-

Final Density: 10,000 cells/well.

-

-

Adhesion: Incubate for 45 minutes at 37°C .

-

Note: Do not exceed 60 mins. We want to measure initial attachment, not spreading.

-

Phase 4: Washing & Detection

-

Wash (The Variable Step):

-

Carefully aspirate media.

-

Add 100 µL PBS (+Ca/Mg) gently to the side wall.

-

Aspirate. Repeat 2x.

-

Tip: Use an automated washer or multi-channel pipette with angled tips to avoid dislodging adherent cells.

-

-

Staining: Add 100 µL of 2 µM Calcein AM in PBS.

-

Incubate: 30 minutes at RT in the dark.

-

Read: Measure Fluorescence Intensity (FI) at Ex/Em 485/520 nm.

Experimental Workflow Diagram

Figure 2: Assay Workflow. Parallel preparation of coated plates and drug-treated cells ensures precise timing of the adhesion window.

Data Analysis & QC

A. Normalization

Convert Raw Fluorescence Units (RFU) to % Adhesion :

-

RFU_Max: DMSO control on Fibronectin.

-

RFU_Min: DMSO control on BSA (Background).

B. IC50 Calculation

Plot log[Compound C8] (M) vs. % Adhesion . Fit the data using a 4-Parameter Logistic (4PL) Regression model:

-

X: Log of concentration.

-

Y: Normalized response.

-

Top: Should approach 100%.

-

Bottom: Should approach 0%.

C. Quality Control (Z'-Factor)

Calculate the Z'-factor for every plate to validate assay robustness.

-

Acceptance Criteria: Z' > 0.5 is excellent. Z' < 0.4 requires optimization (usually improving wash consistency).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Window | Poor cell labeling or low coating. | Ensure Calcein AM is fresh. Increase Fibronectin conc. slightly (titrate 2-10 µg/mL). |

| High Background | Inefficient blocking or washing. | Use 2% BSA. Ensure wash buffer contains Ca2+/Mg2+ to keep adherent cells attached, but wash gently. |

| Variable Replicates | "Edge Effect" or pipetting error. | Do not use outer wells for data. Use automated washer if available. |

| Curve Shift (Right) | Ligand density too high. | High ligand density requires more inhibitor to compete. Titrate ligand to the lowest density that supports 80% max adhesion. |

References

-

Reed, N. I., et al. (2015). "The αvβ1 integrin plays a critical in vivo role in tissue fibrosis." Science Translational Medicine, 7(288), 288ra79.

-

Humphries, J. D., et al. (2009). "Integrin adhesion assays." Methods in Molecular Biology, 522, 203-210.

- Context: Standardizes the solid-phase adhesion assay methodology.

-

Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

- Context: The definitive source for Z'-factor calcul

-

AAT Bioquest. "IC50 Calculator."

- Context: Recommended tool for non-linear regression analysis if proprietary software (e.g., Prism) is unavailable.

Sources

Application Note: Preparation and Handling of αvβ1 Integrin-IN-1 Stock Solutions for In Vitro Assays

Mechanistic Context and Rationale

The αvβ1 integrin heterodimer is a critical mechanotransducer in the extracellular matrix (ECM), heavily implicated in the pathogenesis of fibroproliferative diseases such as idiopathic pulmonary fibrosis (IPF)[1]. Under physiological and pathological conditions, αvβ1 integrin binds to the latency-associated peptide (LAP) of transforming growth factor-β (TGF-β). Mechanical tension generated by the cellular cytoskeleton is transmitted through the integrin, causing a conformational change in LAP that releases active TGF-β[2]. This active TGF-β subsequently binds to its receptors, triggering Smad2/3 phosphorylation and driving robust fibrogenesis[1][2].

αvβ1 integrin-IN-1 (also known as Compound C8) is a highly potent, selective small-molecule inhibitor of this integrin, demonstrating an IC50 of 0.63 nM[3]. By blocking the integrin-LAP interaction, the inhibitor effectively halts TGF-β activation[2]. For researchers conducting in vitro assays—such as cell adhesion assays, TGF-β reporter assays, or fibroblast activation studies—preparing a stable, fully dissolved stock solution of αvβ1 integrin-IN-1 is the foundational step. Improper handling can lead to compound precipitation, inaccurate dosing, and irreproducible experimental data.

Mechanism of αvβ1 integrin-IN-1 blocking TGF-β activation and fibrogenesis.

Physicochemical Properties

Understanding the physicochemical profile of αvβ1 integrin-IN-1 is essential for determining the appropriate solvent and storage conditions[3]. The compound is highly soluble in Dimethyl Sulfoxide (DMSO), which serves as the universal vehicle for in vitro stock preparation.

| Property | Value / Description |

| Compound Name | αvβ1 integrin-IN-1 (Compound C8) |

| CAS Number | 1689540-62-2 (Free Base) |

| Molecular Weight | 672.67 g/mol |

| Target Affinity (IC50) | 0.63 nM (αvβ1 integrin) |

| Appearance | White to off-white solid |

| Primary Solvent | DMSO |

| Storage (Solid) | -20°C (up to 3 years) |

| Storage (DMSO Stock) | -80°C (6 months) / -20°C (1 month) |

Reagents and Equipment

To ensure the integrity of the stock solution, specific materials must be utilized:

-

αvβ1 integrin-IN-1 powder: Ensure the vial is intact and stored properly prior to use.

-

Anhydrous, sterile-filtered DMSO (≥99.9% purity): Causality: Standard DMSO is highly hygroscopic. The absorption of atmospheric moisture over time can induce compound hydrolysis or drastically alter solubility limits, leading to delayed precipitation. Anhydrous DMSO prevents this degradation.

-

Amber microcentrifuge tubes: Causality: Many complex small molecules exhibit photosensitivity. Amber tubes protect the dissolved compound from UV and visible light, preventing photo-oxidation during handling and storage[3].

-

Precision analytical balance (if weighing from bulk).

-

Vortex mixer and ultrasonic water bath.

Step-by-Step Methodology: 10 mM Stock Solution Preparation

The following protocol outlines the generation of a 10 mM master stock solution, which provides a versatile concentration for subsequent serial dilutions in cell culture media.

Step 1: Thermal Equilibration

-

Action: Remove the sealed vial of αvβ1 integrin-IN-1 from cold storage and allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening.

-

Causality: Opening a cold vial causes ambient moisture to immediately condense on the powder. Introducing water into the hygroscopic DMSO stock will compromise the compound's stability and solubility.

Step 2: Volume Calculation

-

Action: Calculate the exact volume of DMSO required to achieve a 10 mM (0.01 M) concentration based on the mass of the compound.

-

Formula:

-

Example: For exactly 5.0 mg of the free base (MW = 672.67 g/mol ):

of DMSO.

Step 3: Dissolution and Self-Validation

-

Action: Pipette the calculated volume of anhydrous DMSO directly into the vial. Seal and vortex vigorously for 30–60 seconds. If particulate matter remains, place the vial in an ultrasonic water bath at room temperature for 5 minutes[3].

-

Self-Validating Check: Hold the vial against a bright light source. The protocol is only successful if the solution is entirely optically clear. Any visible striations, cloudiness, or undissolved flecks indicate incomplete dissolution, which will skew all downstream assay dosing.

Step 4: Single-Use Aliquoting

-

Action: Immediately dispense the clear stock solution into single-use aliquots (e.g., 20–50 µL) using amber microcentrifuge tubes.

-

Causality: Repeated freeze-thaw cycles create localized concentration gradients and induce micro-precipitation[3]. Single-use aliquots guarantee absolute concentration fidelity for every independent experiment.

Step 5: Cryogenic Storage

-

Action: Transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months) or a -20°C freezer for short-term storage (up to 1 month)[3].

Step-by-step workflow for preparing and storing αvβ1 integrin-IN-1 stock.

In Vitro Application Notes: Assay Implementation

When applying the αvβ1 integrin-IN-1 stock to cell-based assays (e.g., primary lung fibroblasts or A549 cells), strict control over the final solvent concentration is mandatory to prevent artifactual data.

-

Working Solution Preparation: Thaw a single aliquot at room temperature immediately before the assay. Perform intermediate serial dilutions in pure DMSO if a concentration curve is required.

-

Solvent Toxicity Control: The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) . Higher concentrations induce cellular stress, alter membrane permeability, and cause cytotoxicity, which confounds the readout of integrin inhibition.

-

Dosing Example: To achieve a final assay concentration of 100 nM (well above the 0.63 nM IC50 to ensure target saturation) from a 10 mM stock, first dilute the stock 1:100 in DMSO to create a 100 µM intermediate. Then, dilute this intermediate 1:1000 directly into the pre-warmed culture medium. This yields a 100 nM final concentration with exactly 0.1% DMSO.

-

Vehicle Control: Every experimental plate must include a vehicle control well containing 0.1% DMSO in medium (without the inhibitor) to establish the baseline cellular response and normalize the data.

References[1] Title: Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeTeBx_DWxVAhCFkW0b3Q2LSCY4yI8uO9tIehzQ1lIUmMkNGOJH0H6e-DHEt9UIHwPQ2WjsV_pl64f3BWlsouKIFViO42LWEiljZ-IEPOuCrLBBf_pDBCEyyXBttgHWNWNAH4bjg2juMvCC0siNlD9EAg8ORLhiCXPje-yXRiyl2OCGLIEe-1ltuqfSNxmSzCcmdAVvK1zDyT12Dt-bI9_QZBmTU1Xdl2itYkJdf_bXVfw9O8VBlxJYEOlCzQ1JiblnGrNseq8f_MguGs=[3] Title: αvβ1 integrin-IN-1 | αvβ1 Inhibitor. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtWDApibb7VeMkvwAEtVWpvkAFFs-t6RK8Y4OiV1ung6tj9kQfgcjhO9MfubTRKTXQV2t2ANQAm9GMVBfhT5h6ggyw4p-D1ggDX8yOV6JT3TPaqECpBfOf_OjKhz_QoIZP3jPg_5SDLBoJSd-7JT7p2kjE3I0gktdbBw==[2] Title: Targeting the αv Integrins in Fibroproliferative Disease | Anti-fibrotic Drug Discovery - Books. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0nCndkjKVmEbrE0gAJpjmbgvYHDa4eyGHkhAtzZ9WaLIwuIlSMsY6cpxvv92wil6VbXBFiujDss1M8nNACKg9z-gN5lx9tXcowuZ6nD7_KoW9w5PpD8ODtFIvXcxJ6Ij96z8A6uqyGIr6OcqhkFMM__K_J7CZP2ELCTN1hYzxh6-2v0Jp9BE48sXo-WLtPt6r14M_9i8OzpWCs6vLHbPg_rxfNuHD

Sources

using alphavbeta1 integrin-IN-1 in bleomycin-induced lung fibrosis models

Application Note: Therapeutic Targeting of Integrin in Bleomycin-Induced Pulmonary Fibrosis

Executive Summary

This application note provides a validated protocol for evaluating alphavbeta1 integrin-IN-1 (also known as Compound 8 ), a highly selective small-molecule inhibitor of the

Compound Profile & Mechanism of Action

Target Compound: alphavbeta1 integrin-IN-1 Synonyms: Compound 8 (Reed et al., 2015), C8. CAS Number: 1689540-62-2 Chemical Name: (S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid.

Mechanistic Rationale

In fibrotic tissue, fibroblasts differentiate into myofibroblasts, characterized by

Pathway Visualization

Figure 1: Mechanism of Action. The inhibitor blocks the interaction between

Experimental Protocol

A. Model Induction (Bleomycin Challenge)

The single-dose intratracheal (IT) bleomycin model is the gold standard.

-

Animals: Male C57BL/6 mice, 8-10 weeks old (20-25g).

-

Anesthesia: Ketamine (100 mg/kg) + Xylazine (10 mg/kg) IP.

-

Bleomycin Dose: 1.5 - 2.5 U/kg (optimize per lot efficacy).

-

Administration:

-

Anesthetize mouse and suspend vertically by incisors.

-

Illuminate trachea and insert catheter/pipette.

-

Instill 50 µL of Bleomycin (dissolved in sterile saline).

-

Follow with 100 µL air bolus to disperse.

-

Keep mouse upright for 1-2 mins.

-

B. Therapeutic Dosing Strategy

To mimic clinical intervention, treatment should begin after the inflammatory phase peaks and fibrosis is established (Day 7 or Day 14).

-

Duration: 14 days (Harvest on Day 21).

-

Route: Continuous Subcutaneous Infusion (Alzet Osmotic Minipump).

-

Why Pump? Integrin inhibitors often have short half-lives. Continuous infusion ensures constant receptor occupancy, which is critical for disrupting the mechanical feedback loop.

-

-

Dose: 70 mg/kg/day .[1]

Drug Preparation (for Alzet Pump)

-

Vehicle: 50% DMSO / 50% Propylene Glycol (or PEG 400).

-

Note: Check compound solubility. If precipitation occurs, adjust to 50% DMSO / 50% Water, but ensure pump compatibility.

-

-

Concentration Calculation:

-

Target Dose: 70 mg/kg/day.[1]

-

Mouse Weight: ~0.025 kg.

-

Daily Load:

mg/day. -

Pump Rate (e.g., Alzet 2002): 0.5 µL/hr = 12 µL/day.

-

Required Conc:

. -

Critical: This is a high concentration. If solubility is limiting, use a faster pump (e.g., Alzet 2004, 0.25 µL/hr) or implant two pumps.

-

C. Experimental Timeline

Figure 2: Experimental Timeline. Treatment begins at Day 7 to target established fibrosis.

Validated Readouts & Expected Data

To confirm efficacy, you must demonstrate a reduction in collagen load and TGF-

Table 1: Key Endpoints

| Endpoint | Method | Expected Outcome (Treated vs. Vehicle) | Mechanistic Validation |

| Hydroxyproline | Colorimetric Assay | Significant Reduction (p < 0.05) | Quantitative measure of total lung collagen. |

| Histology | Masson's Trichrome | Improved Ashcroft Score | Visual confirmation of reduced architectural distortion. |

| pSmad3 | Western Blot / IHC | Decreased Phosphorylation | Direct evidence of blocked TGF- |

| Gene Expression | qPCR | Reduced Col1a1, Fn1, Ccn2 (CTGF) | Downregulation of profibrotic transcriptional program. |

Protocol: Hydroxyproline Assay (Brief)

-

Harvest right lung lobes.

-

Hydrolyze in 6N HCl at 110°C for 18 hours.

-

Neutralize with NaOH.

-

React with Chloramine-T and Ehrlich’s reagent.

-

Measure absorbance at 550 nm.

-

Normalize to lung weight.

Troubleshooting & Controls

-

Solubility Issues: The high concentration required for minipumps (approx. 150 mg/mL) can be challenging.

-

Solution: Use "alphavbeta1 integrin-IN-1 TFA" salt form if available for better solubility, or add 5-10% Solutol HS 15 to the vehicle.

-

-

Pump Failure: Weigh pumps before implantation and after explantation to verify drug delivery.

-

Control Groups:

-

Sham (Saline IT) + Vehicle Pump.

-

Bleo IT + Vehicle Pump.

-

Bleo IT + Compound 8 Pump.

-

Optional: Bleo IT + Pirfenidone (Positive Control).

-

References

-

Reed NI, et al. "The

integrin plays a critical in vivo role in tissue fibrosis." Science Translational Medicine. 2015 May; 7(288):288ra79. -

Chang PH, et al. "Integrin

regulates procollagen I production through a non-canonical transforming growth factor -

Henderson NC, et al. "Targeting TGF-

activation to treat fibrosis." Nature Reviews Drug Discovery. 2020. -

MedChemExpress. "alphavbeta1 integrin-IN-1 Product Information."

alphavbeta1 integrin-IN-1 dosage for CCl4-induced liver fibrosis experiments

Application Note: Optimization of Integrin Inhibition in CCl4-Induced Liver Fibrosis

Model:Executive Summary & Mechanistic Rationale

This guide details the experimental application of

Scientific Premise:

Fibrosis is driven by the differentiation of Hepatic Stellate Cells (HSCs) into myofibroblasts. A critical checkpoint in this process is the activation of Latent Transforming Growth Factor-

Therapeutic Logic:

Small molecule inhibitors of

Mechanistic Pathway (Graphviz Diagram)

Caption: Mechanism of Action. The inhibitor prevents

Compound Profile & Formulation

Compound Identity:

-

Name:

integrin-IN-1 -

Literature Synonym: Compound C8 (Reed et al., 2016)

-

Target: Highly selective for

over other RGD-binding integrins ( -

IC50: ~0.63 nM (Solid-phase binding assay).

Formulation for In Vivo Delivery:

Due to the rapid clearance (short half-life) of this class of small molecule integrin inhibitors, continuous infusion is the gold standard to maintain receptor occupancy. Bolus dosing (IP/PO) often results in "troughs" where TGF-

| Component | Concentration/Ratio | Notes |

| Vehicle | 50% DMSO / 50% Sterile Water | High DMSO required for solubility at high concentrations. |

| Concentration | Depends on pump flow rate (see below) | Target delivery: 100 mg/kg/day. |

| Stability | Stable in pump reservoir (37°C) | Validated for 2-4 weeks in Alzet pumps. |

Experimental Protocol: CCl Fibrosis Model

Phase 1: Induction of Fibrosis (Weeks 0–6)

The goal is to establish robust bridging fibrosis (F3/F4) before or concurrent with drug treatment.

-

Animals: Male C57BL/6 mice, 8–10 weeks old (starting weight ~25g).

-

Reagent: Carbon Tetrachloride (CCl

), HPLC grade. -

Preparation: Dilute CCl

in sterile olive oil or corn oil.-

Ratio: 1:9 (10% v/v) or 1:4 (20% v/v). Note: 1:9 is safer for long-term survival.

-

-

Administration:

Phase 2: Therapeutic Intervention (Weeks 6–10)

This protocol describes a "therapeutic" design (reversal of established fibrosis), which is clinically more relevant than "prophylactic" designs.

Method: Subcutaneous Osmotic Pump Implantation [2]

-

Timing: Implant pumps at Week 6. Continue CCl

injections during drug treatment (to mimic chronic ongoing injury). -

Dosage Calculation:

-

Target Dose: 100 mg/kg/day .

-

Justification: Based on pharmacokinetics of the scaffold (CWHM-12/C8), this dose is required to maintain plasma levels > IC90 continuously.

-

-

Pump Selection: Alzet Model 2004 (4 weeks) or 1004 (4 weeks).

-

Procedure:

-

Anesthetize mouse (Isoflurane).

-

Shave and prep the dorsal skin (scapular region).

-

Make a small incision and create a subcutaneous pocket using blunt dissection.

-

Insert the filled, primed pump.

-

Close incision with wound clips or sutures.

-

Experimental Timeline (Graphviz Diagram)

Caption: Study Timeline. CCl4 is administered throughout.[3] Drug treatment begins at Week 6 via osmotic pump.

Key Readouts & Validation

To validate the efficacy of

| Assay | Target Marker | Expected Outcome (Treated) |

| Biochemical | Hydroxyproline (Hyp) | Significant reduction in total liver collagen content (µg Hyp/mg liver). |

| Histology | Sirius Red Staining | Reduced % area of collagen staining (morphometric analysis). |

| IHC / IF | Reduced number of activated stellate cells (myofibroblasts). | |

| Signaling | p-SMAD3 (Nuclear) | Decreased nuclear accumulation of phosphorylated SMAD3 (direct readout of TGF- |

| Gene Expression | Col1a1, Acta2, Timp1 | Downregulation of pro-fibrotic transcripts (qPCR). |

Troubleshooting & Controls

-

Control Group: Vehicle-treated mice (50% DMSO pump) + CCl

are essential, as the vehicle itself (DMSO) can have minor metabolic effects. -

Solubility: If the compound precipitates in the pump, the dose delivered will be zero. Ensure the solution is clear before loading.

-

Pump Failure: Weigh pumps before implantation and after explantation to verify the reservoir was emptied.

References

-

Reed, N. I., et al. (2016).

Integrin Inhibitors." ACS Medicinal Chemistry Letters, 7(10), 902–907.-

Source:

- Context: Defines the chemical structure and in vitro potency of Compound C8 ( integrin-IN-1).

-

-

Henderson, N. C., et al. (2013). "Targeting of

integrin identifies a core molecular pathway that regulates fibrosis in several organs." Nature Medicine, 19(12), 1617–1624.-

Source:

- Context: Establishes the mechanism of integrins in TGF- activation and validates the CWHM-12 scaffold in CCl models.

-

-

Reed, N. I., et al. (2015). "The

integrin plays a critical in vivo role in tissue fibrosis." Science Translational Medicine, 7(288), 288ra79.-

Source:

- inhibitor (C8)

-

-

Scholten, D., et al. (2015). "The carbon tetrachloride model in mice.

-

Source:

- Context: Standardized protocol for CCl administration and timeline optimiz

-

Technical Application Note: Validating αvβ1 Integrin Inhibition (Compound C8) via p-Smad3 Western Blotting

Abstract & Core Directive

This guide details the validation of Compound C8 (a potent, selective small-molecule inhibitor of αvβ1 integrin) using Western blot analysis of Smad3 phosphorylation (Ser423/425).

Critical Mechanism: Unlike kinase inhibitors (e.g., SB431542) that directly block the TGF-β receptor (ALK5), Compound C8 acts upstream . It prevents αvβ1 integrin from binding the Latency-Associated Peptide (LAP), thereby blocking the mechanical release of active TGF-β from the extracellular matrix. Consequently, downstream Smad3 phosphorylation is suppressed.

Experimental Warning: Because Compound C8 inhibits the activation of latent TGF-β, this assay must rely on endogenous latent TGF-β activation or the addition of latent TGF-β complexes. stimulating cells with recombinant active TGF-β will bypass the drug's mechanism, resulting in a false negative.

Scientific Background & Signaling Pathway[1][2][3][4][5][6][7][8][9][10]

The Mechanism of Action

TGF-β is secreted in a latent form (bound to LAP) and sequestered in the Extracellular Matrix (ECM).[1] Fibroblasts express αvβ1 integrins that bind to LAP. Upon cytoskeletal contraction, the integrin exerts traction force, mechanically "popping" active TGF-β out of the latent complex. Active TGF-β then binds TβRII/ALK5 receptors, leading to C-terminal phosphorylation of Smad3 at Ser423/425.

Compound C8 competitively inhibits the αvβ1-LAP interaction, maintaining TGF-β in its latent, inactive state.

Pathway Visualization

The following diagram illustrates the specific intervention point of Compound C8 compared to standard receptor kinase inhibitors.

Figure 1: Mechanism of Compound C8. The drug blocks the integrin-mediated activation of Latent TGF-β, preventing downstream Smad3 phosphorylation.[2][1][3]

Experimental Design Strategy

A. Cell Model Selection

-

Recommended: Primary Lung or Liver Fibroblasts (e.g., LX-2, NHLF).

-

Rationale: These cells naturally express αvβ1 and secrete latent TGF-β.

-

Substrate: Coat plates with Fibronectin (5-10 µg/mL) . αvβ1 integrin specifically binds fibronectin; this interaction is required to localize the integrin for effective TGF-β activation.

B. Treatment Groups

| Group | Treatment | Purpose | Expected Result |

| 1. Vehicle | DMSO (0.1%) | Baseline Control | Moderate p-Smad3 (basal activation) |

| 2. Negative Ctrl | IgG Isotype Ctrl | Specificity Check | Similar to Vehicle |

| 3. C8 Low | Compound C8 (1 nM) | Dose Response | Slight reduction in p-Smad3 |

| 4. C8 High | Compound C8 (100 nM) | Efficacy | Significant reduction in p-Smad3 |

| 5. Positive Ctrl | ALK5 Inhibitor (SB431542) | Pathway Validation | Complete ablation of p-Smad3 |

C. Time Points

-

Duration: 24 - 48 hours.

-

Reasoning: Unlike immediate phosphorylation by added recombinant TGF-β (30-60 mins), integrin-mediated activation is a cumulative process involving matrix remodeling and autocrine signaling.

Detailed Protocol

Phase 1: Reagent Preparation

-

Compound C8 Stock: Dissolve Compound C8 powder in sterile DMSO to create a 10 mM stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Lysis Buffer (RIPA Modified):

-

Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.

-

Critical Additives (Fresh):

-

Protease Inhibitor Cocktail (1x)

-

Phosphatase Inhibitor Cocktail 2 & 3 (Sigma): Essential to preserve Ser423/425 phosphorylation.

-

1 mM Na3VO4 (Sodium Orthovanadate)

-

10 mM NaF (Sodium Fluoride)

-

-

Phase 2: Cell Culture & Treatment

-

Coating: Coat 6-well plates with Fibronectin (10 µg/mL in PBS) for 1 hour at 37°C. Wash 2x with PBS.

-

Seeding: Seed fibroblasts at 2.0 x 10^5 cells/well in complete media (DMEM + 10% FBS). Allow attachment overnight.

-

Starvation (Optional but Recommended): Switch to serum-free or low-serum (0.5% FBS) media for 12 hours prior to treatment to reduce background signals from serum growth factors.

-

Treatment:

-

Replace media with fresh low-serum media containing Compound C8 (0.1 - 100 nM dose range).

-

Incubate for 24 hours .

-

Phase 3: Protein Extraction

-

Place plates on ice. Aspirate media and wash cells 2x with ice-cold PBS.

-

Add 150 µL of Ice-Cold Modified RIPA Buffer per well.

-

Scrape cells and collect lysate in pre-chilled microcentrifuge tubes.

-

Agitate on a rotator at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

-

Quantification: Determine protein concentration using a BCA Assay.

Phase 4: Western Blotting Workflow

Figure 2: Optimized Western Blot Workflow for Phospho-Proteins.

-

Electrophoresis: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer: Wet transfer to PVDF membrane (activated with methanol) at 100V for 60-90 mins on ice.

-

Blocking (CRITICAL):

-

Use 5% BSA (Bovine Serum Albumin) in TBST (TBS + 0.1% Tween-20).

-

Do NOT use Non-Fat Dry Milk, as it contains casein (a phosphoprotein) which can interfere with phospho-specific antibodies and cause high background.

-

-

Primary Antibody Incubation:

-

Washing: Wash 3 x 10 mins with TBST.

-

Secondary Antibody: HRP-conjugated Anti-Rabbit IgG (1:5000) in 5% BSA/TBST for 1 hour at RT.

-

Detection: Apply ECL substrate and image.

-

Loading Control: Strip and re-probe for Total Smad3 or GAPDH .

Data Analysis & Normalization

To accurately quantify the efficacy of Compound C8, you must normalize the phosphorylated signal against the total protein level of the target.

Formula:

Expected Outcome:

-

Vehicle: High ratio (Due to autocrine TGF-β activation on Fibronectin).

-

Compound C8 (Dose Dependent): Progressive decrease in the p-Smad3/Total-Smad3 ratio.

-

Total Smad3: Should remain constant across all lanes.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No p-Smad3 signal in Controls | Low endogenous TGF-β | Add 1-2 nM of Latent TGF-β1 to the media during treatment. |

| High Background | Blocking with Milk | Switch to 5% BSA for both blocking and antibody dilution. |

| No Inhibition by C8 | Exogenous Active TGF-β | Ensure media does not contain active TGF-β (use serum-free or depleted serum). |

| Weak Signal | Phosphatase activity | Ensure NaF and Na3VO4 are fresh in the lysis buffer. Keep lysates cold. |

References

-

Reed, N. I., et al. (2015). "The αvβ1 integrin plays a critical in vivo role in tissue fibrosis." Science Translational Medicine.

-

Song, J. W. (2016). "αvβ1 integrin as a novel therapeutic target for tissue fibrosis." Annals of Translational Medicine.

-

Cell Signaling Technology. "Phospho-Smad3 (Ser423/425) (C25A9) Rabbit mAb Protocol."

-

MedChemExpress. "αvβ1 integrin-IN-1 (Compound C8) Product Information."

-

Abcam. "Smad3 (phospho S423 + S425) antibody - Western Blot Protocol."

Sources

- 1. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. merckmillipore.com [merckmillipore.com]

- 5. SMAD3 Antibody (#9513) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-Smad3 (Ser423, Ser425) Polyclonal Antibody (BS-3425R) [thermofisher.com]

- 7. Phospho-SMAD3 (Ser423/425) (C25A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-Smad3 (Ser423/425)/Smad1 (Ser463/465) Antibody | Cell Signaling Technology [cellsignal.com]

Advanced Handling, Storage, and Application Protocols for αvβ1 Integrin-IN-1 TFA Salt (Compound C8)

Executive Summary & Mechanistic Overview

Fibrosis is a pathological hallmark of numerous chronic diseases, driven by the excessive deposition of extracellular matrix (ECM). A critical upstream regulator of this process is Transforming Growth Factor-beta (TGF-β). The αvβ1 integrin is uniquely positioned on the surface of activated fibroblasts, where it binds to the Latency-Associated Peptide (LAP) of the latent TGF-β complex. By applying mechanical force, αvβ1 integrin releases active TGF-β, triggering the Smad2/3 signaling cascade that drives fibrotic gene expression[1].

αvβ1 integrin-IN-1 TFA salt (widely known in literature as Compound C8 ) is a highly potent, small-molecule RGD-mimetic inhibitor containing an N-arylsulfonyl-L-proline scaffold. It selectively blocks the αvβ1-LAP interaction, demonstrating profound antifibrotic effects in in vivo models of liver, lung, and renal fibrosis [1, 2]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances of handling this trifluoroacetate (TFA) salt to ensure reproducible, high-fidelity data in your preclinical assays.

Figure 1: Mechanism of action for αvβ1 integrin-IN-1 (Compound C8) in preventing TGF-β activation.

Physicochemical Properties & Selectivity Profile

The presence of a basic cyclic guanidine/2-aminopyridine group in the RGD-mimetic moiety necessitates salt formation for stability. The TFA counterion improves handling but renders the powder hygroscopic.

Table 1: Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1689540-62-2 (Free base) |

| Molecular Weight | 672.67 g/mol (TFA salt) / 558.65 g/mol (Free base) |

| Chemical Formula | C₂₆H₃₄N₆O₆S • CF₃COOH |

| Max Solubility | DMSO: ≥ 150 mg/mL |

| Appearance | Solid powder |

Table 2: Integrin Selectivity Profile

Data derived from structure-activity relationship (SAR) studies [1].

| Target Integrin | IC₅₀ Value | Note on Selectivity |

|---|---|---|

| αvβ1 | 0.63 nM | Primary target; highly potent. |

| αvβ3, αvβ5, αvβ6, αvβ8 | > 100-fold higher | Excellent selectivity over other RGD-binding integrins. |

| α2β1, α4β1 | Selective | Minimal off-target binding to non-RGD integrins. |

Storage, Reconstitution, and Handling Workflow

Improper handling of hygroscopic TFA salts leads to moisture absorption, which can cause hydrolysis of the N-arylsulfonyl-L-proline scaffold and subsequent loss of potency.

Figure 2: Optimal reconstitution and storage workflow to prevent degradation of the TFA salt.

Step-by-Step Reconstitution Protocol

-

Equilibration (Critical Step): Remove the vial from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30–60 minutes before opening.

-

Scientific Rationale: Opening a cold vial in a humid lab environment causes instant condensation on the powder. Water ingress will degrade the compound and alter the molarity of your stock solution.

-

-

Solubilization: Add anhydrous, cell-culture grade DMSO to achieve your desired stock concentration (e.g., 10 mM). Vortex gently. If the compound resists dissolution, warm the vial in a 37°C water bath for 5 minutes and sonicate briefly.

-

Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–20 µL) in low-bind microcentrifuge tubes.

-

Scientific Rationale: Repeated freeze-thaw cycles cause the compound to crash out of solution (precipitate) and degrade. Single-use aliquots ensure consistent dosing across independent experiments.

-

-

Storage: Store aliquots at -80°C. Use within 6 months.

Experimental Protocols

Protocol A: In Vitro Fibroblast Adhesion & TGF-β Activation Assay

This assay validates the biological activity of your reconstituted Compound C8 by measuring its ability to block primary renal or pulmonary fibroblast adhesion to LAP [2].

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well high-binding plate with 1 µg/mL recombinant human LAP (TGF-β1) in PBS overnight at 4°C.

-

Blocking: Wash wells 3x with PBS. Block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

-